molecular formula C18H16O5 B12690399 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one CAS No. 15236-03-0

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one

Cat. No.: B12690399
CAS No.: 15236-03-0
M. Wt: 312.3 g/mol
InChI Key: UGBBKNOBQACBOG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable acetophenone derivative under basic conditions, followed by cyclization to form the chromenone core. The reaction conditions often include the use of strong bases like potassium hydroxide and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like boron tribromide can be used to demethylate the methoxy groups.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one stands out due to its unique chromenone core, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its diverse reactivity and potential therapeutic applications.

Properties

CAS No.

15236-03-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methylchromen-4-one

InChI

InChI=1S/C18H16O5/c1-10-6-12(19)8-17-18(10)13(20)9-15(23-17)11-4-5-14(21-2)16(7-11)22-3/h4-9,19H,1-3H3

InChI Key

UGBBKNOBQACBOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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